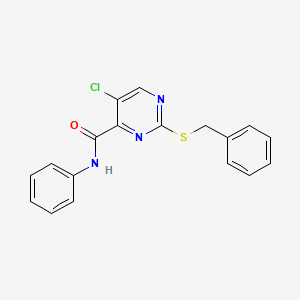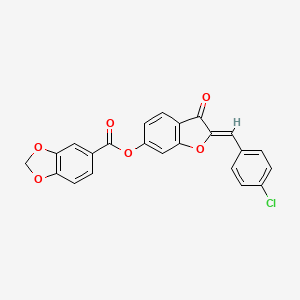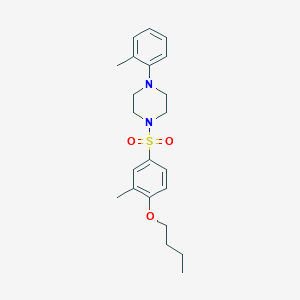
2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with benzylsulfanyl, chloro, and phenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitropyrimidine with benzyl mercaptan to form 2-(benzylsulfanyl)-5-chloropyrimidine. This intermediate is then reacted with aniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Green chemistry approaches, such as using environmentally friendly solvents and reagents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as aniline or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-benzylideneimidazolones
- 3-Benzylsulfanyl-4,5-diphenyl-4H-1,2,4-triazole
- 2-benzylsulfanyl-1H-benzimidazole
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl, chloro, and phenyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14ClN3OS |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3OS/c19-15-11-20-18(24-12-13-7-3-1-4-8-13)22-16(15)17(23)21-14-9-5-2-6-10-14/h1-11H,12H2,(H,21,23) |
InChI Key |
BAMKCAHSXCBYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide](/img/structure/B12200890.png)
![4-(benzenesulfonyl)-5-chloro-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B12200895.png)
![2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone](/img/structure/B12200900.png)
![2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide](/img/structure/B12200908.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B12200914.png)
![N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12200920.png)
![(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12200934.png)
![(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12200939.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12200940.png)
![7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12200944.png)

![ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12200958.png)
![N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12200980.png)
